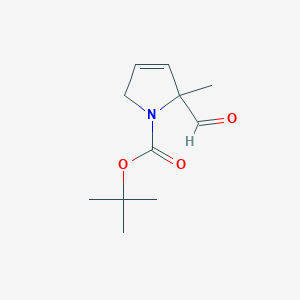

Tert-butyl 5-formyl-5-methyl-2H-pyrrole-1-carboxylate

Description

Tert-butyl 5-formyl-5-methyl-2H-pyrrole-1-carboxylate is an organic compound that belongs to the class of pyrroles. Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom. This compound is characterized by the presence of a tert-butyl group, a formyl group, and a methyl group attached to the pyrrole ring. It is used in various chemical reactions and has applications in scientific research.

Properties

IUPAC Name |

tert-butyl 5-formyl-5-methyl-2H-pyrrole-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO3/c1-10(2,3)15-9(14)12-7-5-6-11(12,4)8-13/h5-6,8H,7H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOZKGADERGXAFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CCN1C(=O)OC(C)(C)C)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-formyl-5-methyl-2H-pyrrole-1-carboxylate typically involves the reaction of a pyrrole derivative with tert-butyl chloroformate and a formylating agent. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control of temperature, pressure, and reaction time, leading to higher efficiency and scalability.

Chemical Reactions Analysis

Aldol Condensation

The formyl group undergoes aldol condensation with ketones or aldehydes under basic conditions (e.g., NaOH in ethanol). This reaction forms α,β-unsaturated carbonyl compounds, which are intermediates in synthesizing conjugated systems for drug candidates.

Example:

| Reagents/Conditions | Product | Application |

|---|---|---|

| NaOH (10%), EtOH, 25°C | α,β-unsaturated pyrrole derivative | Precursor for anticancer agents |

Nucleophilic Addition

The electrophilic formyl group reacts with nucleophiles such as Grignard reagents (e.g., RMgX) or hydride donors (e.g., NaBH₄). This enables the introduction of alkyl or hydroxyl groups at the formyl position.

Key Pathways:

-

Grignard Addition: Produces secondary alcohols.

-

Borohydride Reduction: Yields hydroxymethyl derivatives, useful in prodrug synthesis.

Mechanism:

The formyl carbon acts as an electrophilic center, attacked by nucleophiles to form tetrahedral intermediates that stabilize via proton transfer.

Reduction Reactions

Catalytic hydrogenation (H₂/Pd-C) reduces the formyl group to a hydroxymethyl group (-CH₂OH), enhancing solubility for biological studies.

Conditions and Outcomes:

| Reducing Agent | Temperature | Product |

|---|---|---|

| H₂, Pd-C | 50°C | Tert-butyl 5-(hydroxymethyl)-5-methyl-2H-pyrrole-1-carboxylate |

Cyclization

Under acidic conditions (e.g., HCl/MeOH), the formyl group participates in intramolecular cyclization to form fused heterocycles, such as pyrrolo[1,2-a]pyrazines. These scaffolds are valuable in antimicrobial drug development.

Example:

-

Reagent: HCl (2M) in methanol

-

Product: Six-membered heterocyclic compound with improved metabolic stability.

Cross-Coupling Reactions

The tert-butyl carboxylate group enhances stability during palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura). This facilitates the introduction of aryl or heteroaryl groups at the pyrrole ring .

Notable Application:

Mechanistic Insights

The reactivity of tert-butyl 5-formyl-5-methyl-2H-pyrrole-1-carboxylate is governed by:

-

Electrophilic Formyl Group: Participates in nucleophilic additions and condensations.

-

Steric Effects: The tert-butyl group hinders reactions at the pyrrole nitrogen, directing selectivity toward the formyl site.

-

Conjugation: The pyrrole ring stabilizes transition states through resonance during cyclization.

Scientific Research Applications

Chemical Applications

1. Synthesis of Complex Organic Molecules

Tert-butyl 5-formyl-5-methyl-2H-pyrrole-1-carboxylate serves as an important intermediate in the synthesis of more complex organic compounds. Its reactivity allows it to participate in various chemical reactions, including nucleophilic additions and cycloadditions. For instance, the compound can be used to synthesize pharmaceuticals and agrochemicals through functional group transformations.

2. Catalysis

The compound has been explored for its potential as a catalyst in organic reactions. Pyrrole derivatives often exhibit catalytic properties due to their ability to stabilize transition states in reactions such as polymerization and oxidation processes. The presence of the tert-butyl group enhances steric hindrance, which can influence reaction selectivity and yield.

Biological Applications

1. Antimicrobial Activity

Research indicates that this compound may possess antimicrobial properties. Studies have shown that pyrrole derivatives can inhibit the growth of various bacterial strains, making them candidates for developing new antibacterial agents. The mechanism is thought to involve disruption of bacterial cell membrane integrity.

2. Anticancer Properties

The compound is being investigated for its potential anticancer activity. Pyrrole derivatives have been shown to inhibit key enzymes involved in cancer cell proliferation, such as cyclin-dependent kinases (CDKs). In vitro studies suggest that modifications to the pyrrole structure can enhance its efficacy against cancer cell lines.

Medical Applications

1. Drug Development

this compound is being evaluated as a building block for novel therapeutic agents. Its structural features allow for modifications that can lead to compounds with improved pharmacological profiles. For example, derivatives of this compound are being synthesized and tested for their ability to act as inhibitors of PD-1/PD-L1 interactions, which are crucial in cancer immunotherapy.

2. Targeted Therapy

The compound's ability to interact with specific molecular targets makes it suitable for targeted therapy approaches in treating diseases such as cancer and viral infections. Research is ongoing to elucidate its binding affinities and mechanisms of action against these targets.

Industrial Applications

1. Specialty Chemicals Production

In industrial settings, this compound is utilized in the production of specialty chemicals with tailored properties. Its application ranges from fine chemicals to materials science, where it contributes to the development of polymers with specific functionalities.

2. Material Science

The compound's unique properties make it valuable in material science applications, including the development of coatings and adhesives that require specific thermal or mechanical properties.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Inhibition of CDK activity | |

| Drug Development | Building block for PD-1 inhibitors |

Case Study: Anticancer Activity

A study investigated the anticancer effects of various pyrrole derivatives, including this compound, against breast cancer cell lines. The results indicated significant inhibition of cell proliferation at low concentrations (IC50 values below 10 µM), suggesting potential for further development into therapeutic agents targeting CDK pathways .

Mechanism of Action

The mechanism of action of tert-butyl 5-formyl-5-methyl-2H-pyrrole-1-carboxylate involves its interaction with various molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the tert-butyl group provides steric hindrance, influencing the compound’s reactivity. The pyrrole ring can engage in π-π interactions with aromatic residues in biological targets, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

- Tert-butyl 5-carboxy-5-methyl-2H-pyrrole-1-carboxylate

- Tert-butyl 5-hydroxymethyl-5-methyl-2H-pyrrole-1-carboxylate

- Tert-butyl 5-substituted-5-methyl-2H-pyrrole-1-carboxylates

Uniqueness

Tert-butyl 5-formyl-5-methyl-2H-pyrrole-1-carboxylate is unique due to the presence of the formyl group, which imparts distinct reactivity compared to its analogs. The formyl group allows for specific chemical transformations that are not possible with other substituents, making it a valuable intermediate in organic synthesis.

Biological Activity

Tert-butyl 5-formyl-5-methyl-2H-pyrrole-1-carboxylate is an organic compound belonging to the pyrrole class, characterized by a unique structure that includes a tert-butyl group, a formyl group, and a methyl group attached to the pyrrole ring. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The chemical formula for this compound is . Its structure is significant for its reactivity and interaction with biological targets. The presence of the formyl group allows for specific chemical transformations that are crucial for its biological activity.

The mechanism of action of this compound involves interactions with various molecular targets. The formyl group can participate in nucleophilic addition reactions, while the steric hindrance provided by the tert-butyl group influences the compound's reactivity. The pyrrole ring can engage in π-π interactions with aromatic residues in biological targets, contributing to its biological effects.

Antimicrobial Properties

Research indicates that derivatives of pyrrole compounds exhibit significant antimicrobial activity. For instance, studies have shown that certain pyrrole derivatives demonstrate potent activity against various bacterial strains, including drug-resistant strains of Mycobacterium tuberculosis (Mtb). The structure–activity relationship (SAR) studies suggest that modifications on the pyrrole ring can enhance antimicrobial potency .

Anticancer Activity

This compound has also been explored for its anticancer properties. In vitro assays have demonstrated that certain pyrrole derivatives can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. The specific mechanisms often involve the modulation of signaling pathways associated with cell survival and death.

Study on Antituberculosis Activity

A study focused on pyrrole-based compounds investigated their efficacy against drug-resistant M. tuberculosis. Compounds similar to this compound were synthesized and evaluated for their minimum inhibitory concentration (MIC). Some derivatives showed MIC values less than 0.016 μg/mL against resistant strains, indicating strong potential as new antituberculosis agents .

Anticancer Screening

In another study, a series of pyrrole derivatives were screened for their anticancer activity against various cancer cell lines. The results indicated that modifications to the pyrrole structure could significantly enhance cytotoxicity while maintaining low toxicity to normal cells. For example, certain substitutions at the 5-position of the pyrrole ring resulted in compounds with IC50 values in the low micromolar range against breast cancer cell lines.

Comparative Analysis

The following table summarizes key findings related to the biological activities of this compound compared to similar compounds.

| Compound | MIC (μg/mL) | IC50 (μM) | Biological Activity |

|---|---|---|---|

| Tert-butyl 5-formyl-5-methyl-2H-pyrrole | <0.016 | <10 | Antimicrobial, Anticancer |

| Tert-butyl 5-carboxy-5-methyl-2H-pyrrole | 0.032 | <15 | Antimicrobial |

| Tert-butyl 5-hydroxymethyl-5-methyl-2H-pyrrole | 0.050 | <20 | Moderate Antimicrobial |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for tert-butyl 5-formyl-5-methyl-2H-pyrrole-1-carboxylate, and how can reaction yields be optimized?

- Methodological Answer : The compound can be synthesized via sequential functionalization of the pyrrole ring. A common approach involves introducing the tert-butyl carboxylate group first using Boc-protection chemistry, followed by formylation at the 5-position. For formylation, Vilsmeier-Haack conditions (POCl₃/DMF) are often employed. To optimize yields, control reaction temperature (0–5°C during formylation to minimize side reactions) and stoichiometry (e.g., 1.2 equiv of DMF for formylation). Post-reaction quenching with aqueous NaHCO₃ helps stabilize intermediates. Purification via silica gel chromatography (gradient elution with ethyl acetate/hexane) is recommended .

Q. How should researchers characterize the purity and structural identity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- NMR : Compare δ values for diagnostic signals (e.g., tert-butyl group at ~1.4 ppm in H NMR; carbonyl signals at ~160–170 ppm in C NMR). The formyl proton typically appears as a singlet at ~9.5–10.0 ppm.

- HRMS : Confirm molecular ion peaks ([M+H]⁺ or [M+Na]⁺) with <2 ppm mass error.

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to verify purity ≥95%.

- FT-IR : Look for C=O stretches (~1700 cm⁻¹ for ester and formyl groups) .

Q. What safety precautions are critical when handling this compound in the laboratory?

- Methodological Answer : Although specific toxicity data for this compound are limited, general precautions for tert-butyl esters and aldehydes apply:

- Respiratory Protection : Use NIOSH-certified respirators (e.g., P95) if handling powders to avoid inhalation.

- Skin Protection : Wear nitrile gloves and lab coats; the formyl group may react with amines in sweat.

- Ventilation : Conduct reactions in a fume hood due to potential volatile byproducts (e.g., HCl from Boc deprotection).

- Waste Disposal : Neutralize acidic/basic residues before disposal via licensed hazardous waste services .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is ideal for resolving conformational isomerism. Key steps:

- Crystallization : Use slow vapor diffusion (e.g., dichloromethane/pentane) to grow high-quality crystals.

- Data Collection : Collect datasets at low temperature (100 K) to minimize thermal motion artifacts.

- Refinement : Use SHELXL (via Olex2 interface) for structure solution. Analyze torsion angles (e.g., C5-formyl vs. C5-methyl groups) to confirm regiochemistry. Discrepancies in R-factor values (>5%) may indicate twinning; use TWINLAW in SHELXTL to address this .

Q. What strategies mitigate contradictory data in reaction mechanisms involving the formyl group of this compound?

- Methodological Answer : Conflicting mechanistic proposals (e.g., electrophilic vs. nucleophilic behavior of the formyl group) can be resolved via:

- Kinetic Studies : Monitor reaction progress using in-situ FT-IR or F NMR probes (if fluorine tags are introduced).

- Computational Modeling : Perform DFT calculations (B3LYP/6-31G*) to compare activation energies for competing pathways.

- Isotopic Labeling : Use C-labeled formyl groups to trace intermediates via LC-MS/MS .

Q. How does steric hindrance from the tert-butyl group influence the reactivity of the pyrrole ring in cross-coupling reactions?

- Methodological Answer : The tert-butyl group’s bulkiness can impede π-orbital overlap, reducing reactivity in Suzuki-Miyaura couplings. To enhance efficiency:

- Ligand Screening : Use bulky ligands (e.g., SPhos) to stabilize Pd(0) intermediates.

- Microwave Irradiation : Shorten reaction times (10–15 min at 100°C) to minimize decomposition.

- Protection/Deprotection : Temporarily replace the tert-butyl group with a less hindered protecting agent (e.g., TMS) during coupling, then regenerate the Boc group post-reaction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.